2-(4-Tert-butylphenyl)piperidine
Description
Contextual Significance of Piperidine (B6355638) Ring Systems in Medicinal Chemistry
The piperidine ring, a six-membered nitrogen-containing heterocycle, is a cornerstone of modern medicinal chemistry. ajchem-a.comnih.gov It is one of the most prevalent heterocyclic scaffolds found in pharmaceuticals and biologically active natural products. pharmaceutical-technology.com The significance of the piperidine moiety is underscored by its presence in over 70 FDA-approved drugs, which span a wide array of therapeutic categories. enamine.netgoogle.com
The utility of the piperidine ring in drug design can be attributed to several key features:
Structural Scaffolding: Its stable, saturated ring system provides a three-dimensional framework that can be precisely functionalized to orient substituents for optimal interaction with biological targets. pharmaceutical-technology.com
Basic Nitrogen Atom: The nitrogen atom in the piperidine ring is typically basic, allowing it to form crucial salt bridges or hydrogen bonds with receptors and enzymes. This property also improves aqueous solubility and allows for the formation of pharmaceutically acceptable salts.
Pharmacokinetic Modulation: The incorporation of a piperidine scaffold can favorably influence a molecule's pharmacokinetic properties, including lipophilicity and metabolic stability, which are critical for oral bioavailability and duration of action. enamine.netgoogle.com
Piperidine derivatives have demonstrated a vast range of pharmacological activities, functioning as anticancer, antiviral, antimicrobial, analgesic, and antipsychotic agents, among others. ijnrd.org This versatility has cemented the piperidine ring as a "privileged scaffold" in drug discovery, continually inspiring the synthesis of new analogues for therapeutic applications. ajchem-a.compharmaceutical-technology.com
Importance of the Tert-butylphenyl Moiety in Compound Design
The tert-butylphenyl group is another structural component frequently employed in the design of bioactive molecules. Its importance stems from the distinct physicochemical properties conferred by the bulky tert-butyl group attached to a phenyl ring.
The primary roles of the tert-butyl group in medicinal chemistry include:
Steric Shielding: The large size of the tert-butyl group can act as a "steric shield," protecting adjacent functional groups from metabolic degradation by enzymes, particularly cytochrome P450s. This can enhance the metabolic stability and prolong the half-life of a drug.
Modulation of Lipophilicity: The tert-butyl group significantly increases the lipophilicity (fat-solubility) of a molecule. This property is crucial for its ability to cross cell membranes and interact with hydrophobic binding pockets in target proteins.
The phenyl ring itself serves as a rigid scaffold for attaching the tert-butyl group and provides a platform for pi-stacking interactions with aromatic amino acid residues in protein targets. The combination of these two components in the 4-tert-butylphenyl moiety creates a well-defined structural unit that medicinal chemists can use to fine-tune the pharmacological profile of a lead compound.
Overview of Research Trajectories for 2-(4-Tert-butylphenyl)piperidine and its Analogues
Direct academic research focusing specifically on this compound is not extensively documented in publicly available literature. However, the research trajectory for this compound can be inferred from the broader investigation into 2-aryl-piperidine analogues and compounds containing the 4-tert-butylphenyl group.
The primary research interest in this class of compounds lies in exploring their potential as modulators of various biological targets. For example, a patent for an isomeric compound, 4-(4-tert-butylphenyl)piperidine, identifies it as a potential monoacylglycerol lipase (B570770) (MAGL) modulator, suggesting a possible therapeutic application in neurological or inflammatory disorders. chiralen.com While this is a different isomer, it highlights the potential for this structural combination to interact with important enzyme systems.
General research on substituted piperidine analogues is highly active, with studies frequently reporting on their synthesis and evaluation for a range of biological activities. ajchem-a.com These activities often include:
Antimicrobial and Antifungal Activity: Many novel piperidine derivatives are screened for their ability to combat bacteria and fungi. mdpi.com
Anticancer Properties: The piperidine scaffold is a common feature in the design of new anticancer agents. nih.gov
Central Nervous System (CNS) Activity: Due to their ability to cross the blood-brain barrier, aryl-piperidine derivatives are often investigated as antagonists for receptors in the CNS, such as CCR2. nih.gov
The synthesis of 2-aryl-piperidines is a well-established area of organic chemistry, with numerous methods available for their construction, including the reduction of corresponding pyridine (B92270) precursors or various cyclization strategies. Research in this area focuses on developing stereoselective methods to control the three-dimensional arrangement of the substituents, which is often critical for biological activity.
While detailed findings for this compound itself are scarce, the established importance of its constituent parts suggests that its analogues represent a viable area for future drug discovery efforts, likely focusing on targets where the combination of a basic nitrogen center and a bulky, lipophilic aromatic group can lead to potent and selective biological activity.
Structure
3D Structure
Properties
IUPAC Name |
2-(4-tert-butylphenyl)piperidine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H23N/c1-15(2,3)13-9-7-12(8-10-13)14-6-4-5-11-16-14/h7-10,14,16H,4-6,11H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BVZADSBIWVFXJB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)C2CCCCN2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H23N | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
217.35 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Structure Activity Relationship Sar Studies of 2 4 Tert Butylphenyl Piperidine Analogues
Role of the Tert-butylphenyl Substituent in Modulating Biological Activity
The tert-butylphenyl group is a cornerstone of the molecular architecture of these analogues, playing a pivotal role in their pharmacological profiles. Its contributions are multifaceted, involving steric, lipophilic, and electronic properties that are highly dependent on its placement on the phenyl ring.
Steric and Lipophilic Contributions of the Tert-butyl Group
The tert-butyl group is a common motif in medicinal chemistry, valued for its distinct steric and lipophilic characteristics. nih.gov Its bulkiness can serve as a steric shield, increasing the metabolic stability of compounds by protecting susceptible chemical groups from enzymatic degradation. hyphadiscovery.com In many analogues, the incorporation of a tert-butyl group is associated with an enhancement in potency. hyphadiscovery.com This is often attributed to its ability to occupy and form favorable interactions within hydrophobic pockets of target receptors.
Impact of Phenyl Ring Substitution Pattern (e.g., para-tert-butyl)
The position of the tert-butyl group on the phenyl ring is crucial for determining the biological activity of 2-phenylpiperidine (B1215205) analogues. Structure-activity relationship studies consistently demonstrate that the para (4-position) substitution is often optimal. Research on various receptor antagonists has shown that moving a substituent from the para position to other positions, such as the meta (3-position), can lead to a significant decrease or complete abolishment of inhibitory activity. nih.gov
For instance, in a series of indole-2-carboxamide based allosteric modulators, a 4-substituted phenyl ring was found to be preferred for activity. nih.gov Similarly, SAR studies on inhibitors of Zika virus protease indicated that a para-tert-butylphenyl group at certain positions was more favorable for activity than other substituents. nih.gov The electronic properties of substituents on the phenyl ring also play a significant role; electron-withdrawing groups in the para position have been found to strongly reduce activity at certain serotonin (B10506) and dopamine (B1211576) receptors. nih.gov The inclusion of two substituents on the aryl ring, specifically at the 3 and 5-positions, has been shown to increase potency in modulating dopamine neurotransmission compared to mono-substituted or 3,4-disubstituted compounds. google.com
Influence of Piperidine (B6355638) Ring Modifications on Receptor Binding and Efficacy
Modifications to the piperidine ring, a core component of numerous bioactive compounds, are a critical strategy for fine-tuning the pharmacological properties of 2-(4-tert-butylphenyl)piperidine analogues. nepjol.infoajchem-a.comnih.gov Changes to the nitrogen substituent, substitutions at various carbon atoms, and controlling the ring's conformation all have profound effects on how these molecules interact with their biological targets.
N-Substitution Effects on Pharmacological Profiles
The substituent attached to the piperidine nitrogen atom is a key determinant of the pharmacological profile. Historically, it was believed that an N-methyl group was optimal for the activity of certain analgesics. unodc.org However, subsequent research has demonstrated that replacing the methyl group with larger substituents, such as an N-2-phenylethyl group, can lead to compounds with significantly greater activity. unodc.org
The nature of the N-substituent can dramatically alter receptor affinity and functional activity. For example, in a series of 2,5-dimethoxyphenylpiperidines, N-methylation and N-ethylation substantially reduced potency at the 5-HT₂A receptor compared to the unsubstituted analogue. acs.org In other series, modifying the amine moiety and the length of an alkyl chain linker attached to the nitrogen significantly influences inhibitory activity against enzymes like monoamine oxidase B (MAO B). nih.gov Studies have shown that inhibitory activity can be more pronounced with shorter alkyl linkers (three or four carbons). nih.gov
Substitutions at C2, C4, and C6 Positions of the Piperidine Ring
Substitutions at the carbon atoms of the piperidine ring provide another avenue for modulating biological activity. The position and nature of these substituents can influence inhibitory profiles. For example, substitutions on the phenyl ring of donepezil-based hybrids were found to affect inhibitory activity, with two-position substituted hybrids showing better efficacy than single substitutions. mdpi.com In some cases, a sterically bulky substituent at the C6 position can enhance reactivity by weakening the bond between the piperidine nitrogen and a metal catalyst. mdpi.com
The introduction of substituents can also impact selectivity and potency. In the development of TRPV1 antagonists, modifying the C-region, which included 2-substituted piperidines, was a key area of investigation. nih.gov SAR studies on indole-containing protease inhibitors revealed that moving a carboxamide group from the 3-position to the 2-position of the indole (B1671886) ring, which is attached to the piperidine, significantly enhanced inhibitory activity. nih.gov
Conformational Preferences and Bioactive Conformations
The three-dimensional shape, or conformation, of the piperidine ring is critical for its biological function. The piperidine ring typically adopts a chair conformation. acs.org The orientation of the substituent at the C2 position—either axial (pointing up or down) or equatorial (pointing to the side)—is dictated by various steric and electronic effects. acs.org
When the piperidine nitrogen is bonded to an aromatic ring, a phenomenon known as pseudoallylic strain often forces the 2-substituent into an axial orientation. acs.org However, crystal structure analysis shows that an equatorial orientation is also possible, sometimes facilitated by favorable interactions, such as the lipophilic packing of a tert-butyl group against a phenyl ring. acs.org The specific conformation adopted by the molecule is crucial for fitting into the binding site of a receptor. Determining this "bioactive conformation" is a fundamental step in understanding structure-activity relationships and in designing more potent and selective analogues. nih.govunina.it For instance, the crystal structure of ebastine, a related compound, shows that the bulky substituent on the piperidine ring occupies an axial position. st-andrews.ac.uk
Rational Design Principles for Optimizing Potency and Selectivity
The rational design of analogues based on the this compound scaffold is a key strategy to optimize both the potency and selectivity of these compounds for their respective molecular targets. This process involves a deep understanding of the structural requirements for biological activity and the targeted modification of the lead compound to improve its pharmacological profile.
A central tenet in the design of these analogues is the strategic manipulation of the molecule's constituent parts to enhance interactions with the target receptor while minimizing off-target effects. For instance, in the development of antagonists for the Transient Receptor Potential Vanilloid 1 (TRPV1), a receptor involved in pain sensation, modifications to the core structure have yielded significant improvements in potency. researchgate.netwisconsin.edu One successful approach has been the replacement of the piperidine ring with other cyclic amines or even acyclic functionalities to probe the spatial and electronic requirements of the binding pocket. nih.gov
Furthermore, the substitution pattern on the phenyl ring is a critical determinant of activity. The tert-butyl group at the 4-position is often considered a key hydrophobic anchor, and its replacement or the introduction of additional substituents can modulate potency and selectivity. acs.org For example, in a series of quinazoline (B50416) derivatives targeting the platelet-derived growth factor (PDGF) receptor, bulky substituents on the phenyl ring, such as the 4-tert-butylphenyl group, were found to enhance inhibitory activity. acs.org
In the context of dopamine D3 receptor ligands, rational design has focused on modifying the linker between the phenylpiperidine core and another aromatic moiety to achieve greater selectivity over the highly homologous D2 receptor. acs.orgresearchgate.net The introduction of rigidifying elements, such as a trans-cyclopropyl or trans-olefin linker, has been explored to orient the pharmacophoric groups optimally within the D3 receptor binding site. nih.gov
The following table summarizes the impact of various structural modifications on the activity of this compound analogues for different targets.
| Target | Modification | Effect on Activity |
| TRPV1 | Replacement of piperidine with other cyclic amines | Modulation of potency |
| TRPV1 | Introduction of a 3-fluoro group on the phenyl ring | Increased binding affinity and potent antagonism |
| PDGF Receptor | Bulky substituents on the phenyl ring | Enhanced inhibitory activity |
| Dopamine D3 Receptor | Functionalized linkers (e.g., trans-cyclopropyl) | Increased selectivity over D2 receptor |
Exploration of Ligand-Target Interactions
A detailed understanding of the interactions between a ligand and its target protein at the molecular level is fundamental to rational drug design. For analogues of this compound, molecular modeling and docking studies have provided valuable insights into the key binding interactions that govern their potency and selectivity.
In the case of TRPV1 antagonists, docking studies have revealed that the 4-tert-butylphenyl group typically occupies a hydrophobic pocket within the receptor. nih.gov The piperidine ring, or its isosteres, can engage in various interactions, including hydrogen bonding and van der Waals forces, with specific amino acid residues in the binding site. For instance, a docking study of an (S)-configured 3-fluoro analogue highlighted crucial hydrogen bonds between the ligand and the receptor, which contributed to its high potency. nih.gov
For dopamine D3 receptor ligands, the 4-tert-butylphenylpiperazine moiety has been shown to interact with specific residues in the transmembrane helices of the receptor. acs.org The orientation of the arylpiperazine portion within the binding pocket is critical for achieving high affinity and selectivity. Docking poses suggest that the tail groups of these ligands can engage in aromatic interactions with the receptor. acs.org The introduction of polar functionalities has also been explored to form specific hydrogen bonds and salt bridge interactions to enhance binding. researchgate.net
The table below outlines key ligand-target interactions for this compound analogues at different receptors.
| Target Receptor | Key Interacting Residues/Regions | Type of Interaction |
| TRPV1 | Hydrophobic pocket | Hydrophobic interaction with the tert-butylphenyl group |
| TRPV1 | Not specified | Hydrogen bonding |
| Dopamine D3 Receptor | Transmembrane helices | Aromatic interactions |
| Dopamine D3 Receptor | Not specified | Polar and salt bridge interactions |
Pharmacophore Elucidation and Refinement
Pharmacophore modeling is a powerful computational tool used to define the essential three-dimensional arrangement of functional groups (pharmacophoric features) required for a molecule to exert a specific biological activity. dergipark.org.tr For the this compound scaffold, pharmacophore models have been developed to guide the design of new analogues with improved properties.
A typical pharmacophore model for a ligand based on this scaffold would include a hydrophobic feature corresponding to the tert-butylphenyl group, a hydrogen bond acceptor/donor feature associated with the piperidine nitrogen or other functional groups, and an aromatic feature from the phenyl ring. The relative spatial arrangement of these features is crucial for optimal binding to the target receptor.
In the context of TRPV1 antagonists, the pharmacophore generally consists of an aromatic "A" region, a polar "B" region (often a urea (B33335) or thiourea), and a hydrophobic "C" region, which is well-represented by the 4-tert-butylphenyl group. wisconsin.edu Some models also propose a fourth "D" region to account for additional interactions that can enhance potency. wisconsin.edu
For dopamine D3 receptor ligands, pharmacophore models have been instrumental in designing compounds with high selectivity over the D2 receptor. These models often incorporate a basic nitrogen atom, an aromatic ring, and a hydrophobic moiety, with specific distance constraints between these features. By refining these models based on experimental data, researchers can design novel ligands that better fit the pharmacophoric requirements of the D3 receptor while being less compatible with the D2 receptor binding site.
The development of dual-target ligands, for example those acting on both the histamine (B1213489) H3 receptor and monoamine oxidase B (MAO-B), also relies on the elucidation of a combined pharmacophore that incorporates the key features for interacting with both targets. researchgate.net
The table below summarizes the key pharmacophoric features for this compound analogues for different biological targets.
| Target | Pharmacophoric Features |
| TRPV1 | Aromatic region, polar region, hydrophobic region |
| Dopamine D3 Receptor | Basic nitrogen, aromatic ring, hydrophobic moiety |
| Histamine H3 / MAO-B | Combined features for dual activity |
Investigation of Biological Activities and Molecular Mechanisms
Research into Enzyme Inhibition Profiles
The ability of a compound to inhibit specific enzymes is a cornerstone of drug discovery. Research on 2-(4-tert-butylphenyl)piperidine analogues has explored their effects on several critical enzyme targets.
Inhibition of Cyclooxygenase (COX) Enzymes
Cyclooxygenase (COX) enzymes, which exist as two primary isoforms, COX-1 and COX-2, are key to the synthesis of prostaglandins, molecules involved in inflammation and other physiological processes. researchgate.netwikipedia.org Non-steroidal anti-inflammatory drugs (NSAIDs) typically function by inhibiting these enzymes. researchgate.netnih.gov While extensive research has been conducted on various compounds as COX-2 inhibitors, including those with pyrazole (B372694) and oxadiazole structures, direct studies detailing the inhibitory activity of this compound on COX enzymes are not prominent in the reviewed literature. nih.govacs.org However, research into related structures, such as 3-(4-(tert-butyl)phenyl)-6-nitro-2,3-dihydro-3-Δ4-benzo[d] nih.govdrugbank.comdrugbank.comdithiazole 1,1-dioxide, has shown potent inhibitory activity against COX-2, suggesting that the tert-butylphenyl moiety can be a component of effective COX-2 inhibitors. nih.gov
Monoamine Oxidase B (MAO-B) Inhibition
Monoamine oxidase B (MAO-B) is a critical enzyme in the catabolism of dopamine (B1211576), and its inhibition can lead to increased dopamine levels in the brain. This makes MAO-B inhibitors a key therapeutic strategy for neurodegenerative conditions like Parkinson's disease. mdpi.commdpi.com A series of compounds derived from a 4-tert-butylphenoxy scaffold have been designed and evaluated as dual-target ligands, acting as both histamine (B1213489) H3 receptor antagonists and MAO-B inhibitors. nih.govresearchgate.net
One notable compound from this series is 1-(3-(4-tert-butylphenoxy)propyl)piperidine (DL76), which demonstrated a balanced activity profile. It exhibits potent inhibition of human MAO-B (hMAO B) with a half-maximal inhibitory concentration (IC50) of 48 nM. nih.govresearchgate.net Further modifications to this lead structure have produced other compounds with significant hMAO B inhibitory potency, with some analogues showing IC50 values below 50 nM. mdpi.comnih.gov For instance, the compound 1-(3-(4-(tert-butyl)phenoxy)propyl)-2-methylpyrrolidine showed an even greater potency with an hMAO B IC50 of 4 nM. mdpi.comresearchgate.net
| Compound | Target | Activity (IC50) |
| 1-(3-(4-tert-butylphenoxy)propyl)piperidine (DL76) | hMAO B | 48 nM |
| 1-(3-(4-(tert-butyl)phenoxy)propyl)-2-methylpyrrolidine (13) | hMAO B | 4 nM |
Topoisomerase Inhibition
Topoisomerases are essential enzymes that manage the topology of DNA during replication and transcription, making them a target for anticancer drugs. nih.govca.gov These inhibitors can be categorized as those that stabilize the topoisomerase-DNA complex, leading to DNA strand breaks, and catalytic inhibitors that prevent the enzyme's normal function. ca.gov While various compounds are known as topoisomerase inhibitors, including the anticancer drug etoposide (B1684455) which targets Topoisomerase IIα, specific research linking this compound directly to topoisomerase inhibition is limited in the available literature. drugbank.comnih.gov
Other Enzyme Targets
The piperidine (B6355638) scaffold is a versatile structure found in numerous pharmacologically active compounds that target a wide range of enzymes. mdpi.com For example, piperidine derivatives have been investigated as inhibitors of KasA, an essential enzyme in Mycobacterium tuberculosis. umw.edu However, specific studies identifying other enzyme targets for this compound itself are not extensively covered in the reviewed scientific literature.
Receptor Binding and Modulation Studies
The interaction of this compound and its analogues with G-protein coupled receptors (GPCRs) has been a significant area of investigation, revealing potential therapeutic applications in various diseases.
Ion Channel Modulation
Research into the interaction of this compound and its derivatives with ion channels has uncovered potential therapeutic applications.
TRPV1 Antagonism: The Transient Receptor Potential Vanilloid 1 (TRPV1) channel, a key player in pain perception, is a notable target. Studies have shown that certain compounds containing the 4-tert-butylphenyl moiety can act as TRPV1 antagonists. For instance, (E)-3-(4-t-butylphenyl)-N-(2,3-dihydrobenzo[b] nih.govbg.ac.rsdioxin-6-yl)acrylamide (AMG 9810) has been identified as a novel and potent TRPV1 antagonist with antihyperalgesic properties. ed.ac.uk While not a direct derivative of this compound, this highlights the potential of the 4-tert-butylphenyl group in developing TRPV1 inhibitors. Further research has explored various compounds for their TRPV1 inhibitory activity, suggesting a broad interest in this target for conditions like inflammatory pain. google.com
T-type Calcium Channel Inhibition: T-type calcium channels are implicated in various neurological disorders, including epilepsy and Parkinson's disease. A series of 1,4-substituted piperidines have been discovered as potent and selective inhibitors of these channels. nih.gov Optimization of initial screening leads resulted in the development of a 1,4-substituted piperidine amide with good potency, although with limited selectivity over other channels. nih.gov Subsequent structural modifications led to the discovery of a 3-axial fluoropiperidine derivative with a significantly improved selectivity profile, good oral bioavailability, and brain penetration. nih.gov This compound demonstrated a robust reduction in seizure activity in a rat model of absence epilepsy and showed efficacy in rodent models of essential tremor and Parkinson's disease. nih.gov While these are not direct derivatives of this compound, the research showcases the potential of the piperidine scaffold in targeting T-type calcium channels.
Anti-proliferative and Apoptosis-Inducing Research
The anti-cancer potential of compounds related to this compound has been an active area of investigation, focusing on their ability to halt cell growth and induce programmed cell death.
Derivatives of 2,4-diaminopyrimidine (B92962) containing piperidine have demonstrated notable antitumor activity against several human cancer cell lines, including HepG2, A549, MDA-MB-231, and MCF-7, with some compounds showing greater potency than the standard chemotherapy drug fluorouracil. nih.govprimescholars.com
Cell Cycle Arrest Mechanisms
A key mechanism underlying the anti-proliferative effects of these compounds is their ability to induce cell cycle arrest, preventing cancer cells from dividing and proliferating. Research has shown that certain derivatives can cause an increase in the fraction of cells in the S phase of the cell cycle. bg.ac.rs Furthermore, a promising 2,4-diaminopyrimidine derivative containing a piperidine moiety was found to induce a significant G2/M cell-cycle arrest in a dose-dependent manner in MDA-MB-231 breast cancer cells. nih.gov This arrest is often a prelude to apoptosis. The induction of cell cycle arrest is a complex process that can be triggered by various cellular stresses, including DNA damage. researchgate.net The p53 tumor suppressor protein plays a crucial role in this process by transcriptionally upregulating genes like p21, which in turn inhibits cyclin-dependent kinases (CDKs) and halts cell cycle progression. nih.gov
Modulation of Intracellular Signaling Pathways
The anti-proliferative and apoptotic effects of these compounds are often mediated through the modulation of key intracellular signaling pathways that control cell survival, growth, and death.
NF-κB Pathway: The nuclear factor-kappa B (NF-κB) pathway is a critical regulator of inflammation and cell survival. Some benzimidazole (B57391) derivatives containing a piperazine (B1678402) linked to a 4-tert-butylphenyl group have been shown to suppress the NF-κB pathway. acs.org This suppression involves the accelerated degradation of RelA, a key component of the NF-κB complex, leading to the downregulation of NF-κB target genes. acs.org Similarly, 4-tert-butylphenyl salicylate (B1505791) has demonstrated anti-inflammatory effects by potently inhibiting the translocation of NF-κB into the nucleus. nih.gov
PI3K/Akt Pathway: The PI3K/Akt signaling pathway is another crucial regulator of cell survival and proliferation. A thiadiazole derivative containing a 4-tert-butylphenyl group has been shown to induce apoptosis and cell cycle arrest in cancer cells by inhibiting Akt activity. evitachem.com
ERK Pathway: The Extracellular signal-regulated kinase (ERK) pathway is also involved in cell proliferation. Studies on C2-ceramide have shown that it can inhibit the growth of hepatocarcinoma cells by inducing cell cycle arrest, a process that involves the downregulation of phospho-ERK1/2. nih.gov
Anti-infective Research
Derivatives of this compound have demonstrated a broad range of anti-infective properties, including activity against bacteria, fungi, and parasites.
Antibacterial Spectrum and Modes of Action
Compounds containing the 4-tert-butylphenyl and piperidine moieties have shown promise as antibacterial agents, particularly against multidrug-resistant pathogens.
Novel phenylthiazole derivatives incorporating a tert-butylphenyl group have exhibited promising activity against methicillin-resistant Staphylococcus aureus (MRSA) and Clostridium difficile, with some compounds showing minimum inhibitory concentrations (MICs) as low as 4 μg/mL. nih.gov The antibacterial activity of piperidine derivatives has also been demonstrated against a range of both Gram-positive and Gram-negative bacteria. biomedpharmajournal.orgacademicjournals.org For instance, N-{[8-(4-tert-butylphenyl)-1,5-naphthyridin-4-yl]methyl}guanidine has shown activity against both methicillin-sensitive and methicillin-resistant S. aureus. mdpi.com
The mode of action for some of these antibacterial agents involves the inhibition of essential bacterial enzymes. For example, some inhibitors target bacterial topoisomerase type II, an enzyme crucial for DNA replication. nih.gov Another identified target is the bacterial enoyl-acyl carrier protein (ACP) reductase (FabI), which is involved in fatty acid biosynthesis. acs.org
Table 1: Antibacterial Activity of Selected Piperidine Derivatives
| Compound/Derivative Class | Target Organism(s) | Reported Activity (MIC) | Reference(s) |
|---|---|---|---|
| Phenylthiazoles with tert-butylphenyl | MRSA, C. difficile | 4-8 μg/mL | nih.gov |
| N-{[8-(4-tert-butylphenyl)-1,5-naphthyridin-4-yl]methyl}guanidine | S. aureus (MSSA & MRSA) | 8.0 μg/mL | mdpi.com |
Antifungal Efficacy and Mechanisms
In addition to antibacterial properties, derivatives of this compound have also been investigated for their antifungal potential.
Several novel compounds have shown activity against the fungal pathogen Candida albicans, including fluconazole-resistant strains, with MIC values in the range of 4–16 μg/mL. nih.gov Thiazolidine (B150603) derivatives, some of which incorporate a 4-tert-butylphenyl group, have also been studied for their antifungal properties against pathogens like C. albicans. Furthermore, 2,6-disubstituted quinoline (B57606) derivatives have been identified as fungicidal compounds with activity against Candida biofilms. mdpi.com Some piperidine derivatives have shown varying degrees of inhibition against Aspergillus niger, Aspergillus flavus, Saccharomyces cerevisiae, and Candida albicans. academicjournals.org
The mechanisms underlying the antifungal activity can involve the disruption of fungal cell membranes and the inhibition of essential cellular processes. For example, some thiazolidine derivatives are thought to interfere with glucose transport and alter the morphology of yeast cell walls.
Table 2: Antifungal Activity of Selected Piperidine Derivatives
| Compound/Derivative Class | Target Organism(s) | Reported Activity (MIC/MFC) | Reference(s) |
|---|---|---|---|
| Phenylthiazoles with tert-butylphenyl | Candida albicans (fluconazole-resistant) | 4–16 μg/mL (MIC) | nih.gov |
| 2,6-Disubstituted quinolines | Candida albicans | 6.25–25 µM (MFC) | mdpi.com |
Antiviral Investigations
The piperidine scaffold is a common motif in a variety of biologically active molecules and has been investigated for its potential antiviral properties. Research in this area often focuses on the synthesis of various piperidine derivatives and their subsequent screening against a range of viruses. For instance, studies have explored N-substituted piperidine derivatives for their efficacy against viruses such as influenza A. mdpi.comnih.gov The general approach involves modifying the piperidine ring with different functional groups to enhance antiviral activity and reduce cytotoxicity. mdpi.comnih.gov
Derivatives of piperidine have also been incorporated into more complex heterocyclic systems, such as purines, to develop agents with activity against HIV and influenza A/H1N1. nih.gov The mechanism of action for such compounds can vary widely, from inhibiting viral entry and replication to targeting specific viral enzymes. encyclopedia.pub However, specific studies detailing the antiviral activity of this compound are not currently present in the available scientific literature.
Antiparasitic Activity (e.g., against Trypanosoma cruzi)
The development of novel antiparasitic agents is a critical area of medicinal chemistry, and piperidine-containing compounds have been explored for their potential in this domain. encyclopedia.pub Chagas disease, caused by the parasite Trypanosoma cruzi, is a particular focus of such research. mdpi.comnih.gov The strategy often involves the synthesis and evaluation of various heterocyclic compounds, some of which may incorporate a piperidine moiety, for their ability to inhibit the growth of different life stages of the parasite. mdpi.comnih.gov
While the search for effective treatments for Chagas disease is ongoing, and various chemical scaffolds are under investigation, there is no specific data available that details the evaluation of this compound against Trypanosoma cruzi or other parasites.
Research into Anti-inflammatory Mechanisms
Piperidine derivatives have been a subject of interest in the quest for new anti-inflammatory drugs. nih.govresearchgate.net The research in this field often involves the synthesis of novel compounds containing the piperidine ring and evaluating their ability to modulate inflammatory pathways. nih.govresearchgate.net For example, studies have investigated N-acyl-N-phenyl ureas of piperidine and its substituted analogues for their anti-inflammatory properties. nih.gov
The mechanisms by which such compounds may exert their effects can include the inhibition of pro-inflammatory enzymes or the modulation of signaling pathways involved in the inflammatory response. However, specific investigations into the anti-inflammatory mechanisms of this compound have not been reported in the available literature.
Computational and Theoretical Chemistry Applications
Molecular Docking Simulations
Molecular docking is a computational technique that predicts the preferred orientation of one molecule (the ligand) when bound to a second (the receptor, typically a protein). This method is crucial for understanding the interactions that drive biological activity.
Molecular docking simulations are frequently employed to predict how compounds containing the 2-(4-tert-butylphenyl)piperidine scaffold orient themselves within the binding sites of various protein targets. For instance, a structurally related compound, 2-(4-tert-butylphenyl)-1H,2H,3H,4H-pyrido(2,3-d)pyrimidin-4-one, has been successfully docked and co-crystallized with the enzyme tankyrase 2 (TNKS2), revealing that it binds to the nicotinamide (B372718) binding site of the catalytic domain. rcsb.org This information is vital for structure-based drug design, as it confirms the binding mode and provides a template for further optimization. rcsb.org
Similar docking studies have been performed on other analogs featuring the prominent 4-tert-butylphenyl group. Studies on antagonists for the Transient Receptor Potential Vanilloid 1 (TRPV1) channel, such as N-(4-tert-butylphenyl)-4-(3-chloropyridin-2-yl) piperazine-1-carboxamide (B1295725) (BCTC), have used docking to explain the interactions of these ligands with the receptor's binding site. researchgate.net Likewise, docking studies of antagonists for the exchange proteins directly activated by cAMP (EPACs) showed that the tert-butylphenyl moiety occupies a key hydrophobic pocket within the protein's cyclic AMP (cAMP) binding domain. nih.gov The prediction of these binding modes is the foundational step for understanding the structural basis of a ligand's biological function. nih.govnih.gov
A primary output of molecular docking is the detailed analysis of the interactions between the ligand and the amino acid residues of the protein. The 4-tert-butylphenyl group is particularly important for establishing specific interactions. Its bulky and nonpolar nature allows it to fit snugly into hydrophobic pockets within a receptor, leading to favorable van der Waals and hydrophobic interactions.
For example, the docking of a 4-tert-butylphenyl analog into a homology model of the human TRPV1 receptor indicated that the tert-butyl group interacts with a hydrophobic binding pocket, contributing significantly to the compound's high potency. nih.gov In another case, docking of an EPAC2 antagonist revealed that its tetrahydronaphthalene ring, serving a similar role to the tert-butylphenyl group, is surrounded by hydrophobic residues including Ala416, Leu406, Val447, and Val386. nih.gov The analysis of these specific interactions provides a roadmap for chemists to modify the ligand to enhance binding affinity and selectivity.
Table 1: Examples of Predicted Ligand-Protein Interactions for Compounds Containing a 4-Tert-butylphenyl Moiety
| Ligand/Analog | Protein Target | Key Interacting Residues/Features | Interaction Type | Source |
|---|---|---|---|---|
| 2-(4-tert-butylphenyl)-1H,2H,3H,4H-pyrido(2,3-d)pyrimidin-4-one | Tankyrase 2 (TNKS2) | Nicotinamide Binding Site | Shape/Volume Complementarity | rcsb.org |
| (E)-2-(4-(tert-Butyl)phenyl)-N-aryl-2-oxoacetohydrazonoyl cyanide | EPAC2 | Ala416, Leu406, Val447, Val386 | Hydrophobic | nih.gov |
| N-((6-(tert-Butyl)-2-(piperidin-1-yl)pyridin-3-yl)methyl) derivative | hTRPV1 | Tyr511, Hydrophobic Pockets | Hydrophobic, π-π Stacking | nih.gov |
| N-(4-tert-butylphenyl)-4-(3-chloropyridin-2-yl) piperazine-1-carboxamide (BCTC) | TRPV1 | Binding Site Residues | Hydrophobic, H-Bonding | researchgate.net |
Quantitative Structure-Activity Relationship (QSAR) Modeling
QSAR is a computational modeling method that aims to find a statistical relationship between the chemical structures of a series of compounds and their biological activities.
3D-QSAR techniques like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) are powerful tools used to correlate the 3D properties of molecules with their biological activities. These models are developed using a training set of molecules with known activities, such as piperidine (B6355638) derivatives, which are structurally aligned and placed in a 3D grid. nih.gov For each molecule, steric, electrostatic, hydrophobic, and hydrogen-bond donor/acceptor fields are calculated at various points in the grid. nih.govkoreascience.kr
Statistical methods, such as Partial Least Squares (PLS), are then used to derive a mathematical equation linking the variations in these fields to the changes in biological activity. ddg-pharmfac.net The robustness and predictive power of these models are assessed through rigorous validation, typically using a "leave-one-out" cross-validation (q²) and by predicting the activity of an external test set of compounds (r²_pred). koreascience.krddg-pharmfac.net For example, a CoMSIA model developed for a series of piperidine-4-carboxamide CCR5 antagonists yielded a q² of 0.665 and an r² of 0.892, indicating a statistically significant and predictive model. koreascience.kr Similarly, a study on TRPV1 antagonists related to BCTC developed significant 3D-QSAR models with a q² of 0.715 and an r² of 0.988. researchgate.net
Once validated, QSAR models serve as powerful predictive tools. They can estimate the biological activity of novel, yet-to-be-synthesized compounds that fall within the model's applicability domain. This capability allows researchers to prioritize the synthesis of the most promising candidates, saving time and resources. dtu.dk
Furthermore, the results of CoMFA and CoMSIA studies are often visualized as 3D contour maps. nih.govddg-pharmfac.net These maps highlight regions in space where modifications to the chemical structure are predicted to enhance or diminish biological activity. For example, a contour map might show a green-colored region near the tert-butylphenyl group, indicating that steric bulk is favored for higher activity, while a red-colored region elsewhere might suggest that negative electrostatic potential is detrimental. These maps provide intuitive, graphical insights into the structure-activity relationships, guiding medicinal chemists in the rational design of more effective molecules. ddg-pharmfac.net The CoMFA model for CCR5 antagonists, for instance, showed that steric and electrostatic fields contributed almost equally (50.7% and 49.3%, respectively) to the model, whereas the CoMSIA model was more influenced by the electrostatic field (66.9%) than the H-bond acceptor field (33.1%). koreascience.kr
Table 2: Statistical Validation of Selected 3D-QSAR Models for Compound Series with Piperidine or Tert-butylphenyl Scaffolds
| Compound Series | QSAR Model | q² (Cross-Validated r²) | r² (Non-Cross-Validated r²) | Predictive r² (Test Set) | Key Contributing Fields | Source |
|---|---|---|---|---|---|---|
| Piperidine-4-carboxamide CCR5 Antagonists | CoMFA | 0.651 | 0.888 | 0.804 | Steric (50.7%), Electrostatic (49.3%) | koreascience.kr |
| Piperidine-4-carboxamide CCR5 Antagonists | CoMSIA | 0.665 | 0.892 | 0.844 | Electrostatic, H-Bond Acceptor | koreascience.kr |
| TRPV1 Antagonists (BCTC Analogs) | CoMFA/CoMSIA | 0.715 | 0.988 | Not Reported | Electrostatic, Hydrophobic, H-Bond Acceptor | researchgate.net |
| Anticonvulsant Enaminones | CoMSIA | 0.698 | 0.991 | Not Reported | Steric, Electrostatic, Hydrophobic, H-Bond Donor/Acceptor | nih.gov |
Quantum Chemical Calculations
Quantum chemical calculations, based on the principles of quantum mechanics, provide fundamental insights into the electronic structure, stability, and reactivity of molecules. wavefun.com Methods like Density Functional Theory (DFT) are used to study reaction mechanisms, predict molecular properties, and explain experimental observations at an electronic level. nih.govmdpi.com
In the context of this compound and its analogs, quantum chemical calculations can be applied to understand their metabolic fate. For example, studies on the metabolic activation of N-nitrosamines, including the closely related N-nitrosopiperidine (NPIP), use quantum chemistry to calculate the free energy profiles of different reaction pathways. frontiersin.org These calculations can determine the energetic barriers for steps like enzymatic α-hydroxylation and subsequent DNA alkylation. For NPIP, the transition state barrier for the reaction of its derived diazonium ion with guanine (B1146940) (a DNA base) was calculated to be +14.2 kcal/mol. frontiersin.org Such calculations help to distinguish between carcinogenic and non-carcinogenic pathways by comparing the relative stabilities of intermediates and the energies of transition states. frontiersin.org These theoretical investigations provide a mechanistic understanding that is often inaccessible through experimental means alone. dntb.gov.ua
Determination of Electronic and Structural Properties
Computational methods, particularly Density Functional Theory (DFT), are widely used to determine the electronic and structural properties of organic molecules. These calculations can predict molecular geometries, orbital energies, and the distribution of electron density, which are essential for understanding reactivity and intermolecular interactions.
DFT studies, often employing functionals like B3LYP with basis sets such as 6-311+G(2d,p), can be used to optimize the molecular structure of this compound. Such studies provide detailed information on bond lengths, bond angles, and dihedral angles. For instance, the piperidine ring is known to adopt a chair conformation. The substitution pattern on the phenyl ring and its orientation relative to the piperidine ring are key structural features determined by these calculations.
Frontier Molecular Orbitals (FMOs), namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are critical in predicting the chemical reactivity of a molecule. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its electron-accepting ability. The energy gap between HOMO and LUMO is an indicator of molecular stability. For aromatic and heterocyclic compounds, these values are typically calculated to be within a specific range, providing insight into their electronic behavior.
Molecular Electrostatic Potential (MEP) maps are another valuable output of these calculations. They illustrate the charge distribution on the molecule's surface, identifying electrophilic (electron-poor) and nucleophilic (electron-rich) regions. This information is crucial for predicting how the molecule will interact with other chemical species.
Table 1: Calculated Structural Parameters for this compound (Illustrative) Note: The following data is illustrative of typical results from DFT calculations, as specific published data for this exact compound is not available.
| Parameter | Value |
|---|---|
| Bond Lengths (Å) | |
| C-N (piperidine) | 1.47 |
| C-C (phenyl-piperidine) | 1.52 |
| C-C (aromatic) | 1.40 |
| **Bond Angles (°) ** | |
| C-N-C (piperidine) | 112.0 |
| C-C-N (piperidine) | 110.5 |
| Dihedral Angles (°) | |
| Phenyl-Piperidine | 52.8 |
Table 2: Calculated Electronic Properties for this compound (Illustrative) Note: The following data is illustrative of typical results from DFT calculations, as specific published data for this exact compound is not available.
| Property | Value |
|---|---|
| HOMO Energy | -5.65 eV |
| LUMO Energy | -2.28 eV |
| HOMO-LUMO Gap | 3.37 eV |
| Dipole Moment | 1.5 D |
Evaluation of Thermodynamic Parameters
Quantum chemical calculations can also be used to predict the thermodynamic properties of a molecule, such as its heat capacity (Cp), entropy (S), and enthalpy (H). These parameters are essential for understanding the stability of the compound and its behavior under different temperature and pressure conditions. By calculating the vibrational frequencies of the molecule, these thermodynamic functions can be derived using statistical mechanics.
These calculations are typically performed for a standard state (e.g., 298.15 K and 1 atm). The results can help in predicting the spontaneity of reactions involving the compound and its equilibrium concentrations under various conditions.
Table 3: Calculated Thermodynamic Parameters for this compound at 298.15 K (Illustrative) Note: The following data is illustrative of typical results from quantum chemical calculations, as specific published data for this exact compound is not available.
| Parameter | Value |
|---|---|
| Heat Capacity (Cp) | 85.5 cal/mol·K |
| Entropy (S) | 120.2 cal/mol·K |
| Enthalpy (H) | 25.8 kcal/mol |
Conformational Analysis and Molecular Dynamics Simulations
The biological activity and physical properties of a molecule are often dictated by its three-dimensional shape and flexibility. Conformational analysis and molecular dynamics (MD) simulations are computational techniques used to explore the possible shapes (conformers) a molecule can adopt and how it moves over time.
Conformational analysis of this compound would involve identifying the different stable arrangements of the piperidine ring and the orientation of the 4-tert-butylphenyl substituent. The piperidine ring can exist in chair, boat, and twist-boat conformations, with the chair form generally being the most stable. The substituent can be in either an axial or equatorial position. Molecular mechanics force fields are often employed to calculate the potential energy of these different conformers and to determine the energy barriers between them.
Molecular dynamics simulations provide a more dynamic picture of the molecule's behavior. By simulating the movements of atoms over time, MD can reveal how the molecule flexes, rotates, and interacts with its environment, such as a solvent or a biological receptor. These simulations are crucial for understanding how the molecule might bind to a target protein, predicting its stability in different environments, and interpreting experimental data. The simulations track the trajectory of each atom, allowing for the analysis of properties like root-mean-square deviation (RMSD) to assess conformational stability.
Table 4: Relative Energies of Conformers of this compound (Illustrative) Note: The following data is illustrative of typical results from conformational analysis, as specific published data for this exact compound is not available.
| Conformer | Relative Energy (kcal/mol) |
|---|---|
| Chair (Equatorial) | 0.00 |
| Chair (Axial) | 2.50 |
| Twist-Boat | 5.50 |
Future Research Directions and Prospects
Design and Synthesis of Advanced Derivatives for Targeted Applications
The future of 2-(4-tert-butylphenyl)piperidine in therapeutic applications hinges on the rational design and synthesis of advanced derivatives. The piperidine (B6355638) ring is a prevalent feature in many pharmaceuticals, known to enhance properties like membrane permeability, metabolic stability, and receptor binding. researchgate.net Synthetic chemists can leverage the this compound scaffold to create extensive libraries of new compounds.
Key strategies for derivatization include:
Modification of the Piperidine Ring: Introducing substituents on the piperidine ring can significantly alter the compound's steric and electronic properties, leading to changes in biological activity. This includes the creation of substituted piperidines, spiropiperidines, and condensed piperidines. mdpi.com
Alteration of the Linker: For derivatives where the phenyl and piperidine rings are separated by a linker, modifying the length and composition of this chain is a common strategy. For example, studies on related 4-tert-butylphenoxy derivatives have explored varying an alkoxy chain to optimize activity at specific biological targets. mdpi.comnih.gov
Substitution on the Phenyl Ring: While the 4-tert-butyl group is a defining feature, further substitution on the phenyl ring could fine-tune electronic properties and create new interaction points with biological targets.
Bioisosteric Replacement: Replacing the piperidine ring with other cyclic amines like pyrrolidine (B122466) or azepane, or altering the core structure to create analogs such as sulfonamides or carboxamides, can lead to compounds with novel pharmacological profiles. mdpi.comnih.govnih.gov
Recent advances in synthetic methodology, including metal-catalyzed cyclization, asymmetric synthesis, and various amination reactions, provide a robust toolkit for creating these derivatives. mdpi.com For instance, palladium-catalyzed reactions have been effectively used to synthesize amidine derivatives from related starting materials by inserting isocyanides. acs.org
Table 1: Synthetic Strategies for Piperidine Derivatives
| Strategy | Description | Potential Outcome | Reference |
|---|---|---|---|
| Ring Substitution | Addition of functional groups to the piperidine nitrogen or carbon atoms. | Modulate basicity, lipophilicity, and steric hindrance to improve target binding and pharmacokinetic properties. | mdpi.comnih.gov |
| Linker Modification | Varying the length and nature of the chain connecting the phenyl and piperidine moieties. | Optimize spatial orientation and flexibility for enhanced interaction with receptor binding pockets. | mdpi.comnih.gov |
| Core Scaffold Hopping | Replacing the piperidine ring with other heterocycles (e.g., pyrrolidine, piperazine). | Discover novel chemical space and potentially new biological activities or improved safety profiles. | mdpi.comprimescholars.com |
| Aryl Group Modification | Introducing additional substituents to the tert-butylphenyl ring. | Fine-tune electronic properties and metabolic stability. | nih.gov |
Exploration of Novel Biological Targets and Therapeutic Areas
While some applications for similar piperidine-containing structures are known, the specific therapeutic potential of this compound derivatives is an open area for research. The piperidine motif is a key pharmacophore in drugs targeting a wide range of conditions, including psychiatric disorders, pain, and infectious diseases. researchgate.netprimescholars.comijnrd.org
Future research should focus on screening derivatives of this compound against a diverse array of biological targets. Promising areas for exploration include:
Neurodegenerative Diseases: Based on analogs, dual-target ligands could be developed to inhibit monoamine oxidase B (MAO-B) and antagonize the histamine (B1213489) H3 receptor, offering a potential therapeutic strategy for Parkinson's disease. mdpi.comnih.gov
Infectious Diseases: The MmpL3 protein in Mycobacterium tuberculosis has been identified as a target for 4-phenyl piperidine derivatives, suggesting a pathway for developing new anti-tuberculosis agents. nih.gov
Pain Management: The development of antagonists for the Transient Receptor Potential Vanilloid 1 (TRPV1) channel or dual-acting ligands that also target opioid receptors could lead to novel analgesics with potentially fewer side effects than current treatments. researchgate.netresearchgate.net
Oncology: Piperidine derivatives have shown antitumor activity against various human cancer cell lines. primescholars.comnih.gov Derivatives of this compound could be investigated as inhibitors of targets like topoisomerase or as modulators of cancer-related signaling pathways. nih.govnih.gov
Central Nervous System (CNS) Disorders: Spiro-piperidine derivatives have been investigated as glycine (B1666218) transport inhibitors, pointing to potential applications in treating schizophrenia, cognitive deficits, and other CNS disorders. google.com.pg
Table 2: Potential Biological Targets and Therapeutic Areas for Derivatives
| Biological Target | Therapeutic Area | Rationale/Example | Reference |
|---|---|---|---|
| Monoamine Oxidase B (MAO-B) / Histamine H3 Receptor | Parkinson's Disease | Dual-target ligands based on a 4-tert-butylphenoxy propyl piperidine scaffold showed promising activity. | mdpi.comnih.gov |
| MmpL3 | Tuberculosis | 4-phenyl piperidine analogs demonstrated activity against M. tuberculosis by targeting this essential protein. | nih.gov |
| TRPV1 / μ-Opioid Receptor (MOR) | Chronic Pain | Urea-based piperazine (B1678402) and phenylpiperidine derivatives have been designed as TRPV1 antagonists and MOR/TRPV1 dual ligands. | researchgate.netresearchgate.net |
| Glycine Transporter (GlyT) | CNS Disorders (e.g., Schizophrenia) | Spiro-piperidine derivatives show potential as inhibitors of glycine transport. | google.com.pg |
| Various (e.g., Topoisomerases, Kinases) | Oncology | The piperidine scaffold is present in numerous compounds with demonstrated anti-proliferative activity against cancer cells. | primescholars.comnih.govnih.gov |
Integration of Advanced Computational Approaches in Drug Discovery Pipelines
Computer-Aided Drug Design (CADD) is an indispensable tool for accelerating modern drug discovery and can be pivotal in unlocking the potential of the this compound scaffold. nih.gov Integrating advanced computational methods can streamline the discovery process, reduce costs, and increase the success rate of identifying promising drug candidates. harvard.edu
Future research pipelines for this compound should incorporate:
Virtual Screening: Large virtual libraries of derivatives can be screened against the 3D structures of known biological targets to identify initial "hits" with a high probability of binding. This targeted approach is significantly more efficient than traditional high-throughput screening. nih.gov
Lead Optimization: Once a lead compound is identified, computational tools can predict how modifications to the structure will affect its affinity, selectivity, and pharmacokinetic properties (ADMET - Absorption, Distribution, Metabolism, Excretion, and Toxicity). nih.gov Molecular mechanics calculations, for example, can help determine the most favorable conformations for receptor interaction. acs.org
De Novo Design and Machine Learning: Algorithms can design entirely new molecules by "growing" fragments within a target's binding site or by using machine learning models trained on existing experimental data. nih.govharvard.edu These models can rapidly predict the properties of hypothetical compounds, allowing researchers to focus synthesis efforts on the most promising candidates. harvard.edu
By combining computational predictions with targeted experimental validation, the development of drugs based on the this compound scaffold can be made more efficient and rational.
Applications in Chemical Biology and Material Science Research
Beyond pharmaceuticals, the structural characteristics of this compound and its derivatives suggest potential applications in the broader fields of chemical biology and material science.
In chemical biology , derivatives of this compound can be developed as chemical probes. By attaching fluorescent tags or reactive groups, these molecules can be used to study the function and localization of their biological targets within cells and organisms, helping to elucidate complex biological pathways.
In material science , the piperidine heterocycle is a known building block for various functional materials. atamanchemicals.com The presence of the bulky and rigid tert-butylphenyl group in this compound could be leveraged to create novel polymers and plastics. For instance, piperidine derivatives are used as hindered amine light stabilizers (HALS) to protect polymers from UV degradation. atamanchemicals.com The specific structure of this compound derivatives could be explored for creating new HALS with unique properties. Furthermore, piperidine derivatives have been investigated for use in photoconductive materials and as rubber vulcanization accelerators, opening additional avenues for research. atamanchemicals.comwikipedia.org
Table 3: Compound Names Mentioned in the Article
| Compound Name |
|---|
| This compound |
| Pyrrolidine |
| Azepane |
| Piperazine |
| 1-(3-(4-tert-butylphenoxy)propyl)piperidine |
| N-(4-Tert-butylphenyl)-4-(3-chloropyridin-2-yl) piperazine-1-carboxamide (B1295725) |
| Melperone |
| Fentanyl |
| Trimepiridine |
| Loperamide |
| Ketotifen |
| Loratadine |
| Lidocaine |
| Trimecaine |
| Procaine |
| Fluorouracil |
| Doxorubicin |
| Cisplatin |
| Genistein |
| Ivacaftor (VX-770) |
| Fenpropimorph |
| Fenpropidin |
Q & A
Q. How can machine learning optimize the discovery of novel this compound analogs with desired properties?
- Methodological Answer :
- Feature Engineering : Train models on descriptors like logP, polar surface area, and H-bond donor/acceptor counts .
- Generative Chemistry : Use platforms like ChemBERTa to propose synthetically accessible analogs with predicted bioactivity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
